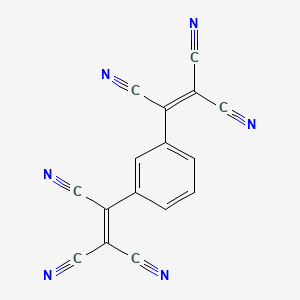
2,2'-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) is a chemical compound characterized by its unique structure, which includes a phenylene group connected to ethene and tricarbonitrile groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) typically involves the reaction of 1,3-phenylenediamine with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
化学反応の分析
Types of Reactions
2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrile derivatives, while reduction could produce amines or other reduced forms of the compound .
科学的研究の応用
2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties .
作用機序
The mechanism by which 2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of new compounds with different properties. These interactions are crucial for its applications in materials science and organic synthesis .
類似化合物との比較
Similar Compounds
2,2’-(1,2-Ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine): This compound has a similar structure but includes triazine groups instead of tricarbonitrile groups.
1,1,2,2-Tetraphenylethylene: Another related compound with a similar ethene backbone but different substituents.
Uniqueness
2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) is unique due to its combination of phenylene and tricarbonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
特性
CAS番号 |
121135-21-5 |
|---|---|
分子式 |
C16H4N6 |
分子量 |
280.24 g/mol |
IUPAC名 |
2-[3-(1,2,2-tricyanoethenyl)phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C16H4N6/c17-5-13(6-18)15(9-21)11-2-1-3-12(4-11)16(10-22)14(7-19)8-20/h1-4H |
InChIキー |
FHNCPUIDJNRGNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=C(C#N)C#N)C#N)C(=C(C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
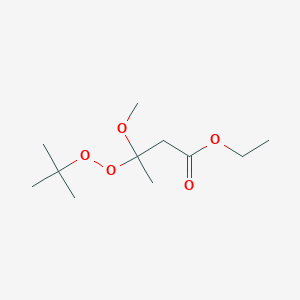
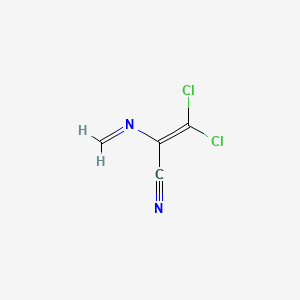
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
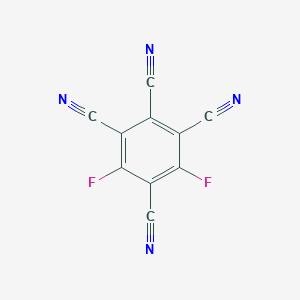
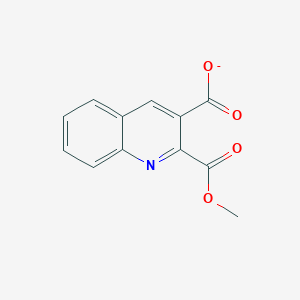
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
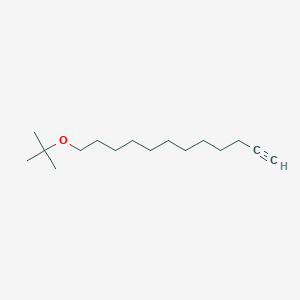
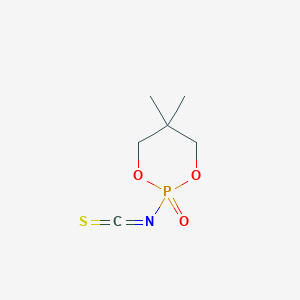
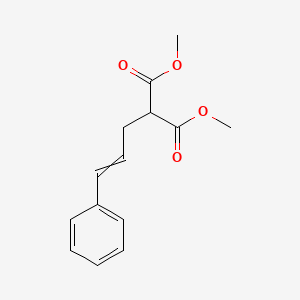
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)
